molecular formula C9H11ClFN B6259962 (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2103399-35-3

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B6259962
CAS RN: 2103399-35-3
M. Wt: 187.6
InChI Key:
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. It may also involve a discussion of alternative synthesis methods .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy . The analysis would include bond lengths, bond angles, and information about any functional groups present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products of the reactions, and the mechanisms by which the reactions take place .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and spectral properties. It could also involve studying the compound’s stability under various conditions .

Scientific Research Applications

Fluorinated Compounds in Environmental and Material Sciences

Fluorinated compounds, such as “(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride,” often exhibit unique chemical and physical properties that make them valuable for environmental and material sciences. Ateia et al. (2019) reviewed the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential environmental applications for similar fluorinated amine compounds in water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019). This research indicates the relevance of amine-functionalized fluorinated compounds in developing next-generation sorbents for environmental remediation.

Amine-Functionalized Materials for CO2 Capture

The functionalization of materials with amine groups is a key area of research for carbon capture technologies. Lin, Kong, and Chen (2016) discussed the synthesis, structure, and applications of amine-functionalized metal–organic frameworks (MOFs), highlighting their significant CO2 sorption capacities due to the strong interaction between CO2 and amino functionalities (Lin, Kong, & Chen, 2016). The study underlines the potential of compounds like “this compound” in enhancing the efficiency of CO2 capture and separation processes, making them valuable in addressing climate change challenges.

Biogenic Amines in Environmental and Food Sciences

Research on biogenic amines provides insights into the biological and environmental significance of amine compounds. For example, Luengo and Olivera (2020) explored the catabolism of biogenic amines in Pseudomonas species, demonstrating the microbial pathways for degrading amines and highlighting their environmental impact and potential for bioremediation strategies (Luengo & Olivera, 2020). This research suggests avenues for utilizing amine-functionalized compounds in environmental microbiology and waste treatment.

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its effects on enzymes, receptors, or cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage procedures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of 5-fluoro-1-indanone followed by reductive amination with ammonia.", "Starting Materials": [ "5-fluoro-1-indanone", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1-indanone in ethanol and add sodium borohydride slowly while stirring. Maintain the temperature at 0-5°C and stir for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 4-5.", "Step 3: Add ammonia to the reaction mixture and heat at 50-60°C for 12-16 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 7-8 using sodium hydroxide.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product and recrystallize from ethanol to obtain (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride." ] }

CAS RN

2103399-35-3

Molecular Formula

C9H11ClFN

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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